

Comparative Cross-Reactivity Assessment of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

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Compound of Interest

Compound Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Cat. No.: B180287

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** against relevant alternative compounds. Due to the limited publicly available data on the specific binding affinities of **2-(4-Benzhydrylpiperazin-1-yl)ethanol**, this comparison is based on its structural similarity to well-characterized antihistamines and its documented status as an impurity in the synthesis of Cetirizine.

Introduction

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a piperazine derivative belonging to the benzhydrylpiperazine class of compounds.^{[1][2]} This structural class is well-known for its interaction with histamine H1 receptors, forming the basis for many first and second-generation antihistamines.^[3] The subject compound is a known impurity of Cetirizine, a potent and selective second-generation H1 receptor antagonist.^[4] Understanding the cross-reactivity of such impurities is crucial for predicting potential off-target effects and ensuring the safety and specificity of pharmaceutical preparations.

This guide compares the anticipated cross-reactivity of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** with its parent drug, Cetirizine, and the first-generation antihistamine, Hydroxyzine.

Data Presentation: Comparative Binding Affinities

The following table summarizes the reported binding affinities (Ki or IC50 in nM) of Cetirizine and Hydroxyzine for various receptors. For **2-(4-Benzhydrylpiperazin-1-yl)ethanol**, the primary target is inferred from its chemical structure and relationship to Cetirizine.

Target	2-(4-Benzhydrylpiperazin-1-yl)ethanol (Predicted)	Cetirizine	Hydroxyzine
Histamine H1	Primary Target (Affinity Not Quantified)	6 nM (Ki) ^[5]	10 nM (IC50) ^[6]
Serotonin 5-HT2A	Unknown	No significant affinity	Antagonist activity reported
Dopamine D2	Unknown	No significant affinity	Antagonist activity reported
α1-Adrenergic	Unknown	No significant affinity	Antagonist activity reported
Muscarinic M1	Unknown	No significant affinity	Low affinity

Note: The binding affinity of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** for the H1 receptor is expected to be lower than that of Cetirizine due to the replacement of the carboxyl group with a hydroxyl group, which is a key interaction moiety for high-affinity binding.

Experimental Protocols

The assessment of a compound's cross-reactivity is typically performed using a panel of in vitro binding and functional assays. A standard approach involves screening the test compound against a broad range of receptors, ion channels, transporters, and enzymes.

General Protocol for In Vitro Cross-Reactivity Screening:

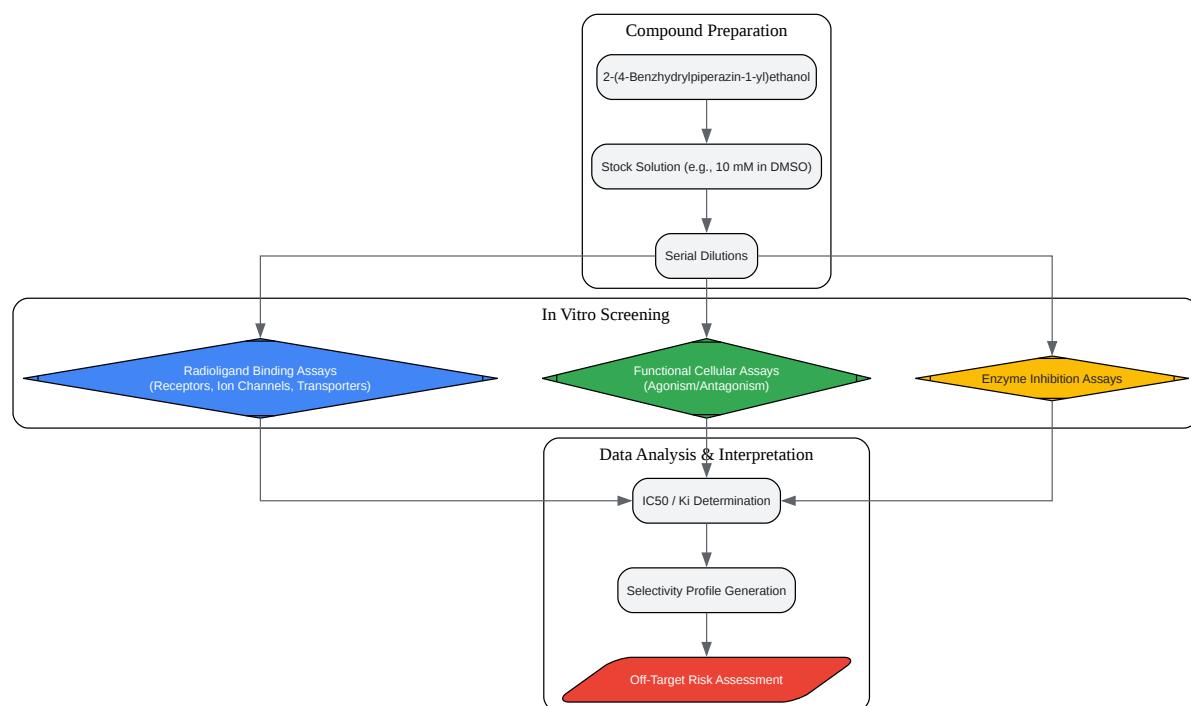
A typical in vitro safety pharmacology profiling, such as those offered by commercial services like Eurofins' SafetyScreen™, involves the following steps:

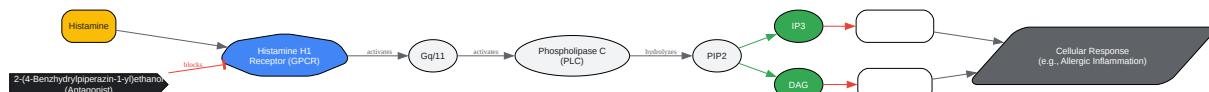
- Compound Preparation: The test compound, **2-(4-Benzhydrylpiperazin-1-yl)ethanol**, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve a range of concentrations for testing.
- Assay Panel Selection: A panel of relevant targets is selected. For a compound with a known primary target (e.g., H1 receptor), the panel would include the primary target as a positive control and a wide array of other receptors to assess off-target binding. A standard safety panel often includes targets associated with common adverse drug reactions.
- Radioligand Binding Assays:
 - Principle: These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor.
 - Procedure:
 - Cell membranes or recombinant proteins expressing the target receptor are incubated with a specific radioligand (e.g., [³H]-mepyramine for the H1 receptor) and varying concentrations of the test compound.
 - After reaching equilibrium, the bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is quantified using a scintillation counter.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
 - The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
- Enzyme Inhibition Assays:
 - Principle: These assays measure the ability of the test compound to inhibit the activity of a specific enzyme.
 - Procedure: The target enzyme is incubated with its substrate and varying concentrations of the test compound. The formation of the product is measured over time using methods

such as spectrophotometry, fluorometry, or mass spectrometry. The IC₅₀ value is then determined.

- Functional Cellular Assays:
 - Principle: These assays measure the effect of the test compound on the functional response of cells expressing the target receptor (e.g., calcium mobilization, cAMP production).
 - Procedure: Cells are treated with varying concentrations of the test compound, and the cellular response is measured using appropriate detection technologies. This determines whether the compound acts as an agonist, antagonist, or inverse agonist.
- Data Analysis: The results are typically expressed as percent inhibition at a given concentration or as IC₅₀/EC₅₀/Ki values. A significant interaction is generally considered to be >50% inhibition at a concentration of 1-10 μ M.

Mandatory Visualization





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